molecular formula C18H20N2O2 B2562180 3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol CAS No. 612047-05-9

3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol

Cat. No. B2562180
CAS RN: 612047-05-9
M. Wt: 296.37
InChI Key: FUELIQRTOLTNFC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . These could provide some insight into the physical and chemical properties of ‘3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol’.

Scientific Research Applications

Synthesis and DNA Interaction

Researchers have developed benzimidazole-containing compounds demonstrating significant DNA binding capabilities and cytotoxic effects against cancer cell lines. For instance, copper(II) complexes synthesized from benzimidazole derivatives showed substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines, suggesting their potential in cancer treatment strategies (Paul et al., 2015).

Molecular Inhibition Properties

Benzimidazole derivatives have been identified as effective inhibitors of mammalian DNA topoisomerase I , an enzyme crucial for DNA replication and cell division. This property underlines the therapeutic potential of these compounds in the treatment of diseases that involve rapid cell division, such as cancer (Alpan et al., 2007).

Catalytic Applications

A study on Ru(II)–phosphinite compounds highlighted the catalytic efficiency of these complexes in transfer hydrogenation reactions. This research provides insights into the application of benzimidazole derivatives in catalysis, showcasing their potential to enhance the efficiency of chemical transformations (Aydemir et al., 2014).

Antimicrobial Activity

Benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity . Certain compounds exhibited significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017).

Photophysical Properties

Research into the photophysical characteristics of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives has revealed their potential for use in optical materials and sensors. These compounds exhibit excited-state intra-molecular proton transfer (ESIPT) leading to unique absorption and emission properties, useful in the development of fluorescent materials and sensors (Padalkar et al., 2011).

properties

IUPAC Name

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUELIQRTOLTNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol

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